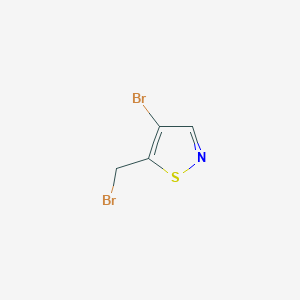

4-Bromo-5-(bromomethyl)-1,2-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-5-(bromomethyl)-1,2-thiazole is a heterocyclic compound containing both bromine and sulfur atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(bromomethyl)-1,2-thiazole typically involves the bromination of 5-methyl-1,2-thiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-B

Biologische Aktivität

4-Bromo-5-(bromomethyl)-1,2-thiazole is a synthetic compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anticonvulsant agents. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.

Synthesis

The synthesis of this compound can be achieved through various methods. A notable approach involves the bromination of thiazole derivatives under electrophilic substitution conditions. For instance, the compound can be synthesized by reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide in a suitable solvent, followed by sequential bromination to introduce bromine at the 5-position .

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial lipid biosynthesis and other cellular mechanisms .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Target | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm | |

| Candida albicans | 13 mm |

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. The compound's mechanism involves interaction with cellular targets leading to apoptosis in cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 22.5 |

| HeLa (Cervical Cancer) | 18.7 | |

| A549 (Lung Cancer) | 30.0 |

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is significantly influenced by their structural components. For instance, the presence of electron-withdrawing groups such as bromine at specific positions enhances the compound's potency against microbial and cancerous cells. Research indicates that modifications at the thiazole ring can lead to improved activity profiles .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Study : A study evaluated a series of thiazole derivatives for their antibacterial activity against resistant strains of bacteria. The results indicated that compounds with bromine substitutions showed enhanced activity compared to their unsubstituted counterparts .

- Anticancer Research : In vitro studies assessed the cytotoxicity of various thiazole derivatives against breast cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Eigenschaften

IUPAC Name |

4-bromo-5-(bromomethyl)-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-4-3(6)2-7-8-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFVYZVIOHQGEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.